N-benzhydryl-2-hydroxybenzamide
Overview
Description
N-benzhydryl-2-hydroxybenzamide is an organic compound with the molecular formula C20H17NO2 It is characterized by the presence of a benzhydryl group attached to a 2-hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzhydryl-2-hydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of benzhydryl chloride with 2-hydroxybenzamide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C13H11Cl+C7H7NO2→C20H17NO2+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzhydryl ketone derivatives.
Reduction: Formation of N-benzhydryl-2-hydroxybenzylamine.
Substitution: Formation of various substituted benzhydryl derivatives.
Scientific Research Applications
Chemistry
N-benzhydryl-2-hydroxybenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound is studied for its potential interactions with proteins and enzymes. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
This compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its ability to interact with specific molecular targets in the body.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-benzhydryl-2-hydroxybenzamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins, influencing their structure and function. The benzhydryl group can interact with hydrophobic pockets in enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-hydroxybenzamide
- N-phenyl-2-hydroxybenzamide
- N-(2-hydroxyphenyl)benzamide
Uniqueness
N-benzhydryl-2-hydroxybenzamide is unique due to the presence of the benzhydryl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions in biological molecules, making it a valuable tool in both chemical and biological research.
Properties
IUPAC Name |
N-benzhydryl-2-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-18-14-8-7-13-17(18)20(23)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,22H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATNMPVYRILNMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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